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Introduction

The G protein-coupled receptor 10 (GPR10), also known as the prolactin-releasing peptide
receptor (PrRPR), has emerged as a significant target in the regulation of energy homeostasis.
Its endogenous ligand, prolactin-releasing peptide (PrRP), is implicated in the central control of
food intake and energy expenditure[1]. Activation of GPR10 has been shown to reduce food
intake and increase energy expenditure, making it a promising therapeutic target for metabolic
disorders such as obesity[2][3]. Mice lacking a functional GPR10 receptor develop late-onset
obesity, hyperphagia, and glucose intolerance, further highlighting the crucial role of this
receptor in maintaining energy balance[4].

This technical guide focuses on GPR10 agonist 1 (also known as compound 18-S4), a potent
and selective synthetic agonist of GPR10. This document provides a comprehensive overview
of its mechanism of action, quantitative in vitro and in vivo data, detailed experimental
protocols, and relevant signaling pathways to support further research and drug development
efforts in this area.

GPR10 Agonist 1 (Compound 18-S4)

GPR10 agonist 1 is a long-acting, stapled peptide analog of PrRP. It was developed to
enhance serum stability and in vivo half-life while maintaining high potency and selectivity for
GPR10.[3][5] The structural modifications include the incorporation of a multiple ethylene
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glycol-fatty acid (MEG-FA) staple, which contributes to its improved pharmacokinetic profile[2]
[3].

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for GPR10

agonist 1.
Selectivity
Parameter GPR10 NPFFR2
(NPFFR2/GPR10)
EC50 (nM) 7.8 (without FBS) >1000 >128

80 (with 10% FBS)

Data sourced from MedChemExpress and Pflimlin et al., 2019.[3]

Table 2: In Vivo Efficacy of GPR10 Agonist 1 in Diet-
Induced Obese (DIO) Mice

. . Mean Body
Treatment Dosing Study Duration .
Dose (mg/kg) . Weight
Group Regimen (Days) .
Reduction (%)
Vehicle - s.c., daily 12 -
GPR10 Agonist1 0.5 s.c., daily 12 Potent
) ] Potent (similar to
GPR10 Agonist1 5 s.c., daily 12

0.5 mg/kg)

Data is described as "potent body weight reduction” in the primary literature. Specific
percentage values from the graphical data in the source publication are not explicitly stated in
the text but show a significant decrease compared to vehicle.[3]

Signaling Pathways
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Activation of GPR10 by its agonists initiates a cascade of intracellular signaling events. The
receptor is known to couple to Gg/11 and Gi/o proteins. The primary signaling pathway involves
the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate
(IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG
activates protein kinase C (PKC). Downstream of these events, GPR10 activation leads to the
phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK),
and cAMP response element-binding protein (CREB).
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Experimental Protocols
In Vitro GPR10 Receptor Binding Assay

This protocol is adapted from studies characterizing the binding of ligands to GPR10.
Objective: To determine the binding affinity of a test compound for the GPR10 receptor.
Materials:

o HEK?293 cells stably expressing human GPR10.

e Membrane preparation buffer: 20 mM Tris-HCI, 5 mM Mg-Acetate, 2 mM EGTA, 0.5 mM
PMSF, 1 pg/mL pepstatin, 1x protease inhibitor cocktail, 0.1% (w/v) BSA, pH 7.4.

e Wash buffer: 50 mM Tris-HCI, 10 mM MgCI2, pH 7.4.

e Radioligand: [125I]-PrRP-20.

e Test compound (e.g., GPR10 Agonist 1).

 Whatman GF/B glass fiber filters.

 Scintillation counter.

Procedure:

e Membrane Preparation:
o Harvest HEK293-GPR10 cells and store the pellet at -80°C.
o Thaw the cell pellet and resuspend in ice-cold membrane preparation buffer.
o Homogenize the cell suspension using a Dounce homogenizer.
o Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
o Collect the supernatant and centrifuge at 48,000 x g for 30 minutes at 4°C.

o Resuspend the resulting membrane pellet in fresh membrane preparation buffer.
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o Determine the protein concentration using a BCA or Bradford assay.
e Binding Assay:

o In a 96-well plate, add 50 pL of membrane preparation buffer, 50 pL of [1251]-PrRP-20 (at
a final concentration near its Kd), and 50 pL of the test compound at various
concentrations.

o For total binding, add 50 pL of buffer instead of the test compound.
o For non-specific binding, add a high concentration of unlabeled PrRP.
o Add 50 pL of the membrane preparation (typically 10-20 ug of protein).
o Incubate at 25°C for 90 minutes.

e Filtration and Counting:

o Terminate the reaction by rapid filtration through Whatman GF/B filters pre-soaked in wash
buffer.

o Wash the filters three times with 1 mL of ice-cold wash buffer.
o Measure the radioactivity retained on the filters using a gamma counter.

o Data Analysis:

[¢]

Calculate specific binding by subtracting non-specific binding from total binding.

[e]

Plot the percentage of specific binding against the log concentration of the test compound.

o

Determine the IC50 value using non-linear regression analysis.

[¢]

Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro ERK Phosphorylation Assay (Western Blot)

Objective: To assess the ability of a GPR10 agonist to induce ERK phosphorylation in a cell-
based assay.
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Materials:

e CHO-K1 or HEK293 cells expressing GPR10.

e Cell culture medium (e.g., DMEM/F-12) with 10% FBS.

e Serum-free medium.

e Test compound (GPR10 Agonist 1).

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

e Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

o HRP-conjugated secondary antibody.

e Chemiluminescent substrate.

e Western blotting equipment.

Procedure:

o Cell Culture and Treatment:
o Plate GPR10-expressing cells in 6-well plates and grow to 80-90% confluency.
o Serum-starve the cells for 4-6 hours in serum-free medium.

o Treat the cells with various concentrations of GPR10 Agonist 1 for a specified time (e.qg.,
5, 10, 15, 30 minutes).

e Cell Lysis:
o Wash the cells with ice-cold PBS.
o Lyse the cells on ice with lysis buffer.

o Scrape the cells and collect the lysate.
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o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Collect the supernatant and determine the protein concentration.

» Western Blotting:
o Denature protein samples by boiling in Laemmli buffer.
o Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
o Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
o Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

o Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody
for 1 hour.

o Detect the signal using a chemiluminescent substrate and an imaging system.
 Stripping and Re-probing:
o Strip the membrane to remove the primary and secondary antibodies.

o Re-probe the membrane with an anti-total-ERK1/2 antibody to normalize for protein
loading.

o Data Analysis:
o Quantify the band intensities using densitometry software.
o Calculate the ratio of phospho-ERK to total-ERK for each sample.

o Plot the fold-change in ERK phosphorylation relative to the vehicle control against the log
concentration of the agonist to determine the EC50.

In Vivo Study in Diet-Induced Obese (DIO) Mice

This protocol is based on the study by Pflimlin et al. (2019)[3].
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Objective: To evaluate the effect of GPR10 Agonist 1 on body weight in a mouse model of diet-
induced obesity.

Animal Model:

e Male C57BL/6J mice.

 Induction of obesity: Feed a high-fat diet (HFD; e.g., 60% kcal from fat) for 10-12 weeks.

e House mice individually in a temperature-controlled environment with a 12-hour light/dark
cycle.

Materials:

 GPR10 Agonist 1 (Compound 18-S4).

e Vehicle (e.g., saline or PBS).

o High-fat diet.

o Standard laboratory equipment for animal handling and dosing.

Procedure:

e Acclimatization and Baseline Measurements:

o Acclimatize the DIO mice to handling and single housing for at least one week before the
study begins.

o Record baseline body weight and food intake for several days.

e Randomization and Dosing:

o Randomize the mice into treatment groups (vehicle, 0.5 mg/kg GPR10 Agonist 1, 5 mg/kg
GPR10 Agonist 1) based on body weight.

o Administer the assigned treatment via subcutaneous (s.c.) injection once daily for 12
consecutive days.
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e Monitoring:
o Measure body weight daily, prior to dosing.
o Measure food intake daily.
o Observe the animals for any signs of toxicity or adverse effects.
o Data Analysis:
o Calculate the daily and cumulative change in body weight for each group.
o Calculate the daily and cumulative food intake for each group.

o Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA)
to compare the treatment groups to the vehicle control.

In Vitro Characterization In Vivo Efficacy
Lead Compound

Receptor Binding Assay Functional Assay Signaling Pathway Assay Selection Diet-Induced Obese (DIO) Daily s.c. Dosing Monitor Body Weight Data Analysis
(Determine Ki) (e.g., Calcium Mobilization, EC50) (e.g., p-ERK Western Blot) Mouse Model (12 days) & Food Intake '

Click to download full resolution via product page

Experimental Workflow

Conclusion

GPR10 agonist 1 (compound 18-S4) is a potent and selective tool for investigating the role of
GPR10 in energy homeostasis. The data presented in this guide, along with the detailed
experimental protocols, provide a solid foundation for researchers and drug development
professionals to further explore the therapeutic potential of GPR10 agonism in the treatment of
obesity and related metabolic disorders. Future studies should aim to further elucidate the
downstream effects of GPR10 activation on energy expenditure and substrate metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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